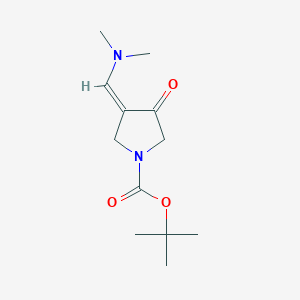

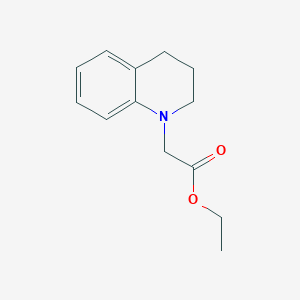

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

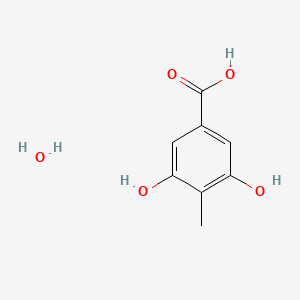

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate (TB4OC) is an organic compound with a unique structure and a wide range of applications. It is a chiral molecule, which means that it can exist in two different forms, known as enantiomers. TB4OC is used as a building block for the synthesis of other compounds, and it is also used in scientific research as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis of Arylaminomethylidene Pyroglutamic Acids : A study by Svete et al. (2010) describes the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This synthesis involves the acid-catalyzed treatment of di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, ethyl glycinate, and ethyl β-alaninate. This research contributes to the field of organic synthesis, particularly in creating libraries of pyroglutamic acids with potential applications in medicinal chemistry (Svete et al., 2010).

Formation of Piperidine Derivatives : The work of Richter et al. (2009) focuses on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with potential applications in the synthesis of bioactive molecules. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with methylhydrazine (Richter et al., 2009).

Condensation Reactions in Organic Chemistry : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, which is relevant for the acylation of a range of non-nucleophilic nitrogen compounds. This process uses di-tert-butyl dicarbonate (Boc2O), showcasing the versatility of tert-butyl-based compounds in synthetic organic chemistry (Umehara et al., 2016).

Synthesis of Oxopiperidine Derivatives : Research by Moskalenko and Boev (2014) demonstrates the synthesis of tert-butyl oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. Such compounds are significant in pharmaceutical research and development (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This highlights the role of tert-butyl-based compounds in the synthesis of important pharmaceutical intermediates (Zhao et al., 2017).

properties

IUPAC Name |

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVZJAVRBPUME-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

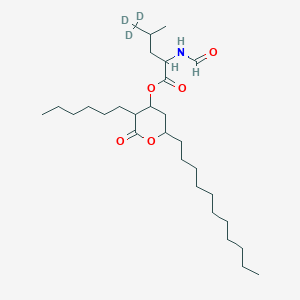

![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)